molecular formula C11H18O4 B14431057 Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate CAS No. 78044-62-9

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

Katalognummer: B14431057
CAS-Nummer: 78044-62-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: CNZDATVMDLHXGZ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound is notable for its unique structure, which includes an acetyl group, a methyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated with a strong acid like sulfuric acid to produce the ester and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The keto group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

78044-62-9

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3/t11-/m0/s1

InChI-Schlüssel

CNZDATVMDLHXGZ-NSHDSACASA-N

Isomerische SMILES

CCOC(=O)[C@@](C)(CCC(=O)C)C(=O)C

Kanonische SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.